2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione
Description
The compound 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione is a hybrid molecule combining a quinoline core with an isoindole-1,3-dione moiety. The quinoline subunit is substituted with ethoxy, trimethyl, and phenyl groups, while the isoindole-dione is linked via a propan-2-yl bridge. However, direct bioactivity data for this specific compound remains unreported in the provided evidence, necessitating inferences from structural analogs.
Properties
Molecular Formula |
C31H30N2O4 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H30N2O4/c1-5-37-22-15-16-23-20(2)19-31(3,4)33(26(23)18-22)30(36)27(17-21-11-7-6-8-12-21)32-28(34)24-13-9-10-14-25(24)29(32)35/h6-16,18-19,27H,5,17H2,1-4H3 |
InChI Key |
CGOLBOIWHGDIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(N2C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of the quinoline and isoindole rings, followed by their coupling with the phenylpropan-2-yl group. Common synthetic methods for such compounds include:
Oxidation of alkenes: to form quinoline derivatives.
Hydration of alkynes: to produce isoindole derivatives.
Coupling reactions: involving the use of reagents like dimethyl sulfoxide (DMSO) and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or isoindole derivatives.
Substitution: Introduction of different functional groups on the quinoline or isoindole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
Quinoline-Isoindole-Dione Hybrids
- BB12-4413 (): Structure: Shares the isoindole-dione and trimethylquinolinyl groups but lacks the 7-ethoxy and phenyl substituents. Molecular Formula: C₂₂H₂₂N₂O₃ (MW: 362.43 g/mol). Notes: The absence of the ethoxy group may reduce hydrophilicity compared to the target compound .
- Compound from : Structure: Features a hexahydroisoindole-dione linked to a tetrahydroquinoline with a phenyl group. Key Difference: The saturated isoindole ring may enhance stability but reduce aromatic interactions critical for bioactivity .
Isoindole-Dione Derivatives
Bioactivity and Functional Implications
- 4-(1,2,3-Triazol-1-yl)quinolin-2-ones (): Bioactivity: Demonstrated antioxidant and antiproliferative effects, attributed to the triazole-quinoline scaffold.
- Hydroxyquinoline Derivatives (): Bioactivity: Hydroxy and aminoethyl substituents confer anti-inflammatory properties. Contrast: The target compound’s ethoxy group may offer metabolic stability over hydroxy groups prone to glucuronidation .
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on IUPAC name.
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